Iopromide-d3

説明

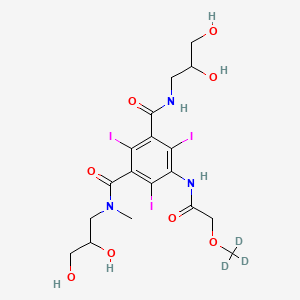

Iopromide-d3: is a deuterated form of iopromide, an iodinated contrast medium used in X-ray imaging. The deuterium isotope in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal reference. This compound is a colorless crystalline solid that dissolves easily in water but not in ethanol or chloroform .

作用機序

Target of Action

Iopromide-d3, a deuterium-labeled variant of Iopromide , is primarily used as a contrast agent in various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . The primary target of this compound is the blood vessels in the path of the contrast agent .

Mode of Action

This compound functions by opacifying blood vessels in its flow path . This opacification allows for the radiographic visualization of internal structures until significant hemodilution occurs . The compound interacts with its targets, the blood vessels, and causes changes that allow these structures to be visualized more clearly in imaging tests .

Biochemical Pathways

It is known that the compound works by opacifying blood vessels, which suggests that it may interact with biochemical pathways related to blood flow and vessel permeability .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Iopromide. The compound is distributed with a volume of distribution at steady state (Vdss) of 16 L . It is excreted primarily through the urine, with 97% of the drug being excreted unchanged . The time to peak intravascular contrast enhancement is between 15 to 120 seconds after bolus injection .

Result of Action

The primary result of this compound’s action is the opacification of blood vessels, which allows for improved visualization of internal structures in imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

生化学分析

Biochemical Properties

Iopromide-d3, like Iopromide, contains three different substituents on the triodinated benzene ring . This structure allows it to exhibit low osmolality and viscosity in aqueous solutions of high concentrations . It has been shown to have remarkably low intravenous toxicity in mice and rats . The interaction of Iopromide with proteins and membranes was found to be considerably low due to its hydrophilicity .

Cellular Effects

This compound functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs . Although Iopromide can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently, it is still deemed to have a favorable safety profile .

Molecular Mechanism

This compound, similar to Iopromide, does not undergo significant metabolism, deiodination, or biotransformation . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .

Temporal Effects in Laboratory Settings

The degradation of Iopromide in a non-standardized laboratory-scale river water–sediment system was described with a half-life of 4.4–4.7 days, occurring after an acclimation phase of three weeks . This suggests that this compound may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of Iopromide after selective peripheral and cerebral arterial injections in rats were demonstrated to be very moderate at high dosages . Given the structural similarity, this compound is likely to exhibit similar dosage effects in animal models.

Metabolic Pathways

This compound, like Iopromide, does not undergo significant metabolism, deiodination, or biotransformation . It is excreted predominantly by the renal route .

Transport and Distribution

This compound, similar to Iopromide, is a low osmolar, non-ionic X-ray contrast agent for intravascular administration . This suggests that it is transported and distributed within cells and tissues via the bloodstream.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of iopromide-d3 is similar to that of ordinary iopromide, with the key difference being the use of reagents or solvents containing deuterium isotopes. A typical preparation method involves the reaction of deuterated bromoacetic acid ester with ordinary iopromide .

Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium isotopes and the purity of the final product. The compound is typically stored at -20°C to maintain its stability .

化学反応の分析

Types of Reactions: Iopromide-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of iodinated by-products.

Reduction: This reaction is less common but can occur under specific conditions.

Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated disinfection by-products .

科学的研究の応用

Metabolic Research

Iopromide-D3 serves as a valuable tool in metabolic research due to its ability to act as an isotopic tracer. By incorporating deuterium into the molecular structure, researchers can utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic pathways with enhanced resolution.

Key Applications:

- Metabolomics: this compound is used to delineate specific metabolic pathways by quantifying the fraction of metabolites derived from various substrates. For instance, it can help determine how much palmitate is synthesized from glucose versus other precursors .

- Biochemical Studies: The compound aids in understanding the dynamics of metabolic disorders by providing insights into the activity of different pathways under various physiological conditions .

Imaging Applications

This compound is also employed in medical imaging, particularly in computed tomography (CT) scans. Its isotopic labeling facilitates the evaluation of iodinated contrast media's distribution and metabolism within the body.

Case Study: Coronary Computed Tomography

A study investigated the application of iodinated contrast media, including this compound, at varying concentrations during coronary CT scans. The results demonstrated significant differences in imaging quality and patient safety metrics across different iodine concentrations .

| Parameter | 270 mg I/mL | 320 mg I/mL | 370 mg I/mL | p-value |

|---|---|---|---|---|

| LAD | 392.43 ± 49.54 | 467.65 ± 47.65 | 696.56 ± 54.23 | 0.017 |

| RCA | 390.65 ± 50.34 | 466.76 ± 45.65 | 710.32 ± 45.65 | 0.044 |

| LV | 418.65 ± 56.65 | 486.57 ± 47.67 | 734.43 ± 45.56 | 0.033 |

This table illustrates the comparative effectiveness of different iodine concentrations on imaging parameters, highlighting the potential for optimizing contrast media usage in clinical settings.

Environmental Monitoring

The detection of iodinated contrast media like this compound in environmental samples has become increasingly important due to concerns over water contamination from medical waste.

Analytical Techniques:

Recent advancements have been made in chromatographic methods for detecting this compound in various water matrices, including tap water and wastewater treatment effluent . The following table summarizes the recovery rates from different sample types:

| Sample Type | Recovery Rate (%) |

|---|---|

| Tap Water | 75 - 125 |

| Surface Water | 75 - 125 |

| Wastewater Treatment Effluent | Varies due to matrix effects |

These findings underscore the importance of monitoring iodinated compounds in environmental contexts to mitigate potential ecological impacts.

類似化合物との比較

- Diatrizoate

- Iohexol

- Iomeprol

- Iopamidol

Comparison: Iopromide-d3 is unique due to its deuterium isotope, which enhances its utility in NMR spectroscopy. Compared to other iodinated contrast media, this compound exhibits low osmolality and viscosity, making it safer and more effective for intravascular use .

生物活性

Iopromide-d3 is a deuterated derivative of the iodinated contrast agent Iopromide, primarily utilized in medical imaging. This compound retains the biological activity of its parent compound while offering unique advantages due to the presence of deuterium atoms. The following sections explore its synthesis, applications, mechanisms of action, and research findings.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and metabolic resistance. This feature makes it particularly valuable in proteomics and biochemical assays, where precise tracking of molecular interactions is crucial.

- Molecular Formula : C₁₈H₂₁D₃I₃N₃O₈

- Molar Mass : 793.15 g/mol

- CAS Number : 1189947-73-6

Synthesis and Preparation

The synthesis of this compound involves several steps:

- Iodination : A suitable precursor undergoes iodination using iodine and a catalyst.

- Acetylation : Acetic anhydride is used to introduce acetyl groups in the presence of a base like pyridine.

- Deuteration : Deuterium incorporation is achieved through deuterated solvents in an exchange reaction.

This compound functions primarily as a contrast agent in imaging studies. Its mechanism involves:

- Opacification : The compound enhances the visibility of blood vessels during radiographic procedures.

- Protein Interaction : The deuterium atoms increase the stability of this compound, allowing for more accurate studies in proteomics by reducing metabolic degradation.

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in the following areas:

- Medical Imaging : Used as a contrast medium in CT scans and other imaging modalities to improve diagnostic accuracy.

- Proteomics Research : Employed to study protein interactions due to its stable isotopic labeling, which aids in mass spectrometry analyses.

Comparison with Parent Compound

| Property | Iopromide | This compound |

|---|---|---|

| Molecular Structure | Non-deuterated | Deuterated |

| Stability | Moderate | High |

| Use in Imaging | Yes | Yes |

| Proteomics Application | Limited | Enhanced |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Diagnostic Imaging Studies :

- Proteomics Applications :

- Pharmacokinetics :

特性

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIEPBNLOQYER-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675979 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189947-73-6 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。